molecular formula C5H8O3 B7721392 2-Hydroxyethyl acrylate CAS No. 26403-58-7

2-Hydroxyethyl acrylate

Cat. No. B7721392
CAS RN: 26403-58-7
M. Wt: 116.11 g/mol
InChI Key: OMIGHNLMNHATMP-UHFFFAOYSA-N
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Description

2-Hydroxyethyl acrylate (HEA) is a monomer widely used in the field of material synthesis for the production of various types of polymers, such as hydrogels, coatings, adhesives, and thermosets . Its versatility lies in its ability to copolymerize with a variety of monomers, resulting in a wide range of polymer properties and applications .


Synthesis Analysis

HEA can be synthesized by the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst . It can also be synthesized by emulsion polymerization with aqueous dispersions of pigments . There are a number of patents and synthesis papers aimed at reducing or removing heavy metals as catalysts .


Molecular Structure Analysis

The linear formula of 2-Hydroxyethyl acrylate is CH2=CHCOOCH2CH2OH . Its molecular weight is 116.12 . The SMILES string is OCCOC(=O)C=C and the InChI is 1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2 .


Chemical Reactions Analysis

HEA can be polymerized to obtain polymers that can be used as hydrogel and copolymerized for biomedical applications . The polymerization in bulk form was carried out in vacuum and in open atmosphere . The polymerization curves showed autoacceleration mechanism and the limiting conversion was 100% .


Physical And Chemical Properties Analysis

HEA appears as a clear colorless liquid . It is less dense than water . Its vapor density is greater than 1 (vs air) . It has a refractive index of n20/D 1.45 (lit.) . Its boiling point is 90-92 °C/12 mmHg (lit.) and it has a density of 1.011 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • UV-Curable Polymer Composites : HEA is used in UV-curable polymer composites, particularly in the industry, biomedical applications, and scientific fields. These composites exhibit enhanced mechanical strength and barrier properties due to the inclusion of nanoparticles as filler. HEA is notable for its ease of polymerization and the excellent properties of the resulting polymers (Gojzewski et al., 2017).

  • Conformational and Vibrational Spectra Analysis : HEA is often used with other acrylic and methacrylic products to achieve specific characteristics in the final product. The study of its infrared spectrum aids in the analysis of polymer mixtures, providing a cost-effective method for the identification of acrylic and methacrylate-based polymers (Belaidi et al., 2015).

  • Allergic Contact Dermatitis Studies : HEA, along with other acrylates, is a focus of study in allergic contact dermatitis (ACD). This is particularly relevant in occupational contexts such as dentistry and cosmetology. The study explored the frequency of sensitization to acrylates and the role of HEA in ACD (Romita et al., 2017).

  • Polymerization Techniques for Biomedical Applications : HEA has been polymerized through various techniques, including bulk, solution, and atom transfer radical polymerization (ATRP), to create polymers suitable for hydrogels and biomedical applications. The study explores the properties of these polymers, especially their solubility and hydrogel formation (Vargün & Usanmaz, 2005).

  • Thermoresponsive Copolymers : The copolymerization of HEA with other acrylates results in thermoresponsive polymers, which are of interest in the biomedical field due to their biocompatibility and unique properties. These copolymers exhibit cloud points related to composition and concentration (Hoogenboom et al., 2009).

  • Applications in Gelcasting : HEA has been used in gelcasting, particularly in the production of alumina, where its properties help mitigate the negative effects of oxygen inhibition in the polymerization process (Pietrzak et al., 2016).

  • Drug Release in Hydrogels : HEA-based hydrogels have been investigated for their potential in drug delivery systems. The study focused on the preparation and characterization of PHEA/silica composites and their drug release behaviors, with aspirin as a model drug (Lin et al., 2012).

  • Biocompatible Copolymers and Hydrogels : Copolymerization of HEA with methacrylates has been explored for creating water-soluble polymers and hydrogels with excellent physicochemical properties. These materials show potential for pharmaceutical and biomedical applications due to their biocompatibility and specific physical properties (Khutoryanskaya et al., 2008).

Safety And Hazards

HEA is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . It may polymerize exothermically if heated or contaminated .

Future Directions

HEA-based hydrogels are being explored widely for potential applications in the field of regenerative medicine . New acrylic-based hydrogels have been designed as multicomponent systems such as interpenetrated polymer networks, composites, and nanocomposite materials, which have exhibited superior properties able to substantially enhance potential uses of these materials in the biomedical and bioengineering industry .

properties

IUPAC Name

2-hydroxyethyl prop-2-enoate
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InChI

InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2
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InChI Key

OMIGHNLMNHATMP-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCCO
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Molecular Formula

C5H8O3
Record name HYDROXYETHYLACRYLATE
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Related CAS

26403-58-7, 26022-14-0, 9051-31-4
Record name Polyethylene glycol monoacrylate
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Record name Hydroxyethyl acrylate polymer
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Record name Polyethylene glycol monoacrylate homopolymer
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DSSTOX Substance ID

DTXSID2022123
Record name 2-Hydroxyethyl acrylate
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Molecular Weight

116.11 g/mol
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Physical Description

Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name HYDROXYETHYLACRYLATE
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Record name 2-Propenoic acid, 2-hydroxyethyl ester
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Boiling Point

greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C
Record name HYDROXYETHYLACRYLATE
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Flash Point

214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c.
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Solubility

In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible
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Density

1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

Vapors heavier than air, Relative vapor density (air = 1): 4.0
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Vapor Pressure

0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0
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Impurities

96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w
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Product Name

2-Hydroxyethyl acrylate

Color/Form

Liquid, Clear colorless liquid

CAS RN

818-61-1
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Melting Point

-76 °F (USCG, 1999), -60.2 °C
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Synthesis routes and methods I

Procedure details

The procedure described in Example 1(A) was repeated, except that the diallyl phthalate crosslinking monomer was replaced by the aromatic diacrylate monomer available commercially as "Photomer" 4028 (Registered Trade Mark of Diamond Shamrock Co.) and which is believed to be essentially the diacrylate of bisphenol A. The amounts of the monomers were adjusted to give a polymer composition of ethyl acrylate 61.5%, methyl methacrylate 28%, 2-hydroxyethyl acrylate 10%, "Photomer" 4028 0.5%, and the amount of copolymer stabiliser solution in the main feed was increased from 294.9 parts to 368.6 parts. The final dispersion had a non-volatile content of 61.6%, a high-shear viscosity of 0.8 poise and a particle size ("Nanosizer" determination) of 0.25 μm. The gel content of the disperse phase was 89%. When the dispersion was applied to glass and allowed to dry, a good clear, flexible film was obtained; its extensibility was in excess of 1000%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic diacrylate
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0 (± 1) mol
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reactant
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[Compound]
Name
Diamond
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0 (± 1) mol
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[Compound]
Name
diacrylate
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Five
Yield
61.5%

Synthesis routes and methods II

Procedure details

Into a 1-liter separable flask were put 232 parts (2 mol) of 2-hydroxyethyl acrylate (manufactured by Nippon Shokubai, trade name: BHEA), 222 parts (1 mol) of isophorone diisocyanate and 0.09 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.09 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and 2-hydroxyethyl acrylate.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods III

Procedure details

An isocyanate derived cross-linking agent (Collonate L manufactured by NIPPON POLYURETHANE INDUSTRY CO., LTD.) 15 parts was added to a polymer 100 parts (converted from a solid content 40% of toluene solution) that comprises a copolymer obtained by copolymerizing butyl acrylate 100 parts, acrylonitrile 5 parts, and acrylic acid 5 parts, and mixed to prepare an adhesive. The adhesive was applied using an applicator on a polyester film (50 micrometers) so that a thickness of the adhesive layer after dried is 10 micrometers, and then dried for 3 minutes by the hot-air dryer at 130 degrees C. to obtain a desired carrier sheet.
Quantity
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POLYURETHANE
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Synthesis routes and methods IV

Procedure details

100 parts by weight of butyl acrylate, 5 parts by weight of acrylic acid, 0.075 parts by weight of 2-hydroxyethyl acrylate, 0.3 parts by weight of 2,2-azobisisobutyronitrile, and ethyl acetate were added to a reactor vessel equipped with a cooling tube, a nitrogen introducing tube, a thermometer, and a stirrer so that a solution was formed. While nitrogen gas was blown into the solution, the solution was then subjected to a polymerization reaction at 60° C. for 4 hours to give an acrylate copolymer of butyl acrylate, acrylic acid and 2-hydroxyethyl acrylate with a weight average molecular weight of 2,200,000.
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2,2-azobisisobutyronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyethyl acrylate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethyl acrylate
Reactant of Route 3
Reactant of Route 3
2-Hydroxyethyl acrylate
Reactant of Route 4
Reactant of Route 4
2-Hydroxyethyl acrylate
Reactant of Route 5
2-Hydroxyethyl acrylate
Reactant of Route 6
Reactant of Route 6
2-Hydroxyethyl acrylate

Citations

For This Compound
8,000
Citations
MM Pradas, JLG Ribelles, AS Aroca, GG Ferrer… - Polymer, 2001 - Elsevier
… Porous hydrogels were prepared by copolymerisation of 2-hydroxyethyl acrylate and … In the dry state the polymer network had nearly the same density as the poly(2-hydroxyethyl acrylate…
Number of citations: 104 www.sciencedirect.com
R Sanna, V Alzari, D Nuvoli… - Journal of Polymer …, 2012 - Wiley Online Library
… In this work, we report on the synthesis and characterization of homopolymers and copolymers of acrylic acid and 2-hydroxyethyl acrylate prepared by the use of the frontal …
Number of citations: 38 onlinelibrary.wiley.com
S Coca, CB Jasieczek, KL Beers… - Journal of Polymer …, 1998 - Wiley Online Library
The application of atom transfer radical polymerization (ATRP) to the homopolymerization of 2‐hydroxyethyl acrylate, a functional monomer, is reported. The polymerizations exhibit first‐…
Number of citations: 344 onlinelibrary.wiley.com
W Steinhauer, R Hoogenboom, H Keul… - Macromolecules, 2010 - ACS Publications
Kinetic studies of the (co)polymerization of 2-hydroxyethyl acrylate (HEA) and/or 2-methoxyethyl acrylate (MEA) via reversible addition−fragmentation chain transfer polymerization (…
Number of citations: 76 pubs.acs.org
E Vargün, A Usanmaz - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
… In this study, 2-hydroxyethyl acrylate (HEA) was polymerized to obtain polymers that can be used as hydrogel and copolymerized for biomedical applications. Bulk, solution, and atom …
Number of citations: 84 onlinelibrary.wiley.com
GA Mun, ZS Nurkeeva, SA Dergunov, IK Nam… - Reactive and Functional …, 2008 - Elsevier
Graft-polymerization of 2-hydroxyethyl acrylate (HEA) onto chitosan (CS) using ammonium persulfate (APS) as an initiator was carried out in an aqueous solution. Evidence of grafting …
Number of citations: 87 www.sciencedirect.com
W Steinhauer, R Hoogenboom, H Keul… - Macromolecules, 2013 - ACS Publications
… In the present work, the synthesis of well-defined homopolymers of 2-hydroxyethyl acrylate (HEA) with different degrees of polymerization via reversible addition–fragmentation chain …
Number of citations: 84 pubs.acs.org
K Bian, MF Cunningham - Macromolecules, 2005 - ACS Publications
… 2-Hydroxyethyl acrylate (HEA) is a functional monomer whose copolymers are useful as biomaterials and coatings. The CRP synthesis of poly(2-hydroxyethyl acrylate) (pHEA) and …
Number of citations: 109 pubs.acs.org
JCR Hernández, MM Pradas, JLG Ribelles - Journal of non-crystalline …, 2008 - Elsevier
… Poly(2-hydroxyethyl acrylate) is an acrylic polymer which forms a hydrogel with good … Nonetheless, taking advantage of the good miscibility between TEOS and 2-hydroxyethyl acrylate (…
Number of citations: 49 www.sciencedirect.com
F Sánchez‐Correa, C Vidaurre‐Agut… - Journal of Applied …, 2018 - Wiley Online Library
A series of hybrid hydrogels of poly(2‐hydroxyethyl acrylate), PHEA, and graphene oxide, GO, with GO content up to 2 wt % has been prepared by in situ polymerization. Because …
Number of citations: 31 onlinelibrary.wiley.com

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